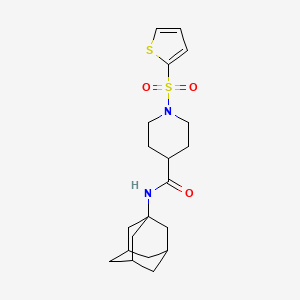
N-(3,4-dimethoxybenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy groups, a pyridine ring, and a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the benzamide core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the 2-Methylpropoxy Group: This step involves the alkylation of the benzamide core with 2-methylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide core can produce amines.
科学的研究の応用
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and pyridine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the methoxy groups but lacks the benzamide core and pyridine ring.
N-(3,4-Dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]propyl]-4-nitro-benzamide: Similar structure but with additional nitro and amino groups.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of methoxy groups, pyridine ring, and benzamide core, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)-N-(PYRIDIN-2-YL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C25H28N2O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C25H28N2O4/c1-18(2)17-31-21-11-9-20(10-12-21)25(28)27(24-7-5-6-14-26-24)16-19-8-13-22(29-3)23(15-19)30-4/h5-15,18H,16-17H2,1-4H3 |
InChIキー |
UGGSFAQFBANILZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11341692.png)
![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11341698.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbenzamide](/img/structure/B11341705.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11341716.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11341718.png)
![5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11341723.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11341724.png)

![9-(4-fluorophenyl)-12,14-dimethyl-17-(3-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11341744.png)
![8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11341749.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11341753.png)

